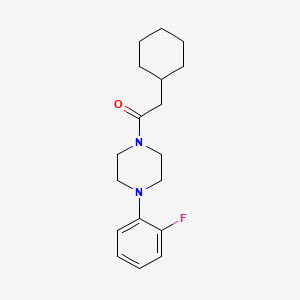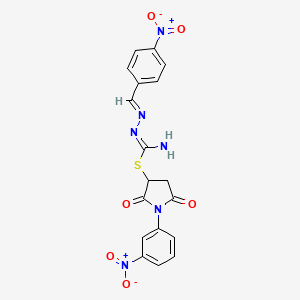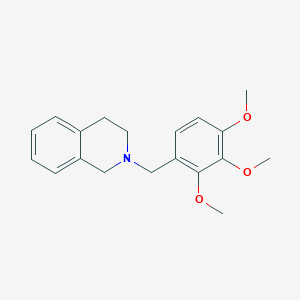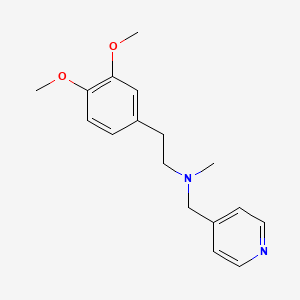![molecular formula C17H20N2O4S B5723789 N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as MMNG, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MMNG belongs to the family of sulfonylureas, which are widely used as oral hypoglycemic agents for the treatment of type 2 diabetes mellitus.
Mechanism of Action
The mechanism of action of MMNG is not fully understood, but it is believed to involve the inhibition of sulfonylurea receptor 1 (SUR1) and the regulation of ATP-sensitive potassium channels (KATP channels). MMNG binds to SUR1, which is located in the pancreatic beta cells and brain cells, and inhibits the opening of KATP channels. This results in the depolarization of the cell membrane and the subsequent release of insulin in pancreatic beta cells and the modulation of neuronal activity in brain cells.
Biochemical and Physiological Effects:
MMNG has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, the inhibition of amyloid-beta plaque formation, and the enhancement of insulin secretion and glucose uptake in pancreatic beta cells. Moreover, MMNG has been demonstrated to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MMNG has several advantages for lab experiments, including its high purity, stability, and solubility in water. Moreover, MMNG is relatively easy to synthesize and has a low cost. However, MMNG has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
For the study of MMNG include the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action and potential side effects.
Synthesis Methods
MMNG can be synthesized by the reaction of 4-methoxyaniline, 4-methylbenzenesulfonyl chloride, and N-methylglycine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields MMNG as a white solid with a high purity.
Scientific Research Applications
MMNG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes mellitus. MMNG has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, MMNG has been found to inhibit the formation of amyloid-beta plaques, which are the hallmark of Alzheimer's disease. Moreover, MMNG has been demonstrated to enhance insulin secretion and improve glucose uptake in pancreatic beta cells, making it a potential candidate for the treatment of diabetes mellitus.
properties
IUPAC Name |
2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-4-10-16(11-5-13)24(21,22)19(12-17(20)18-2)14-6-8-15(23-3)9-7-14/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOGFJLHJMPHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5723717.png)




![1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5723739.png)


![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)
![1-(4-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5723770.png)


![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)
